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Introduction
3-Cyanovinylcarbazole nucleoside (CNVK) is a novel and highly efficient photo-cross-linker that

has emerged as a powerful tool in molecular biology, chemical biology, and drug discovery.[1]

[2] Incorporated into oligonucleotides, CNVK enables ultrafast and reversible covalent bond

formation with target nucleic acid strands upon photo-irradiation.[1][3] Its high photoreactivity,

sequence specificity, and the reversibility of the cross-link offer significant advantages over

traditional cross-linkers like psoralen.[1][2] This technical guide provides a comprehensive

overview of CNVK, including its mechanism of action, quantitative data, detailed experimental

protocols, and applications relevant to researchers and drug development professionals.

Core Principles of CNVK Photo-Cross-Linking
Chemical Structure and Mechanism of Action
CNVK is a modified nucleoside featuring a 3-cyanovinylcarbazole moiety.[1] When incorporated

into a DNA or RNA probe, this moiety can be photo-activated. Upon irradiation with UV-A light

at approximately 365-366 nm, CNVK undergoes a [2+2] cycloaddition reaction with a

pyrimidine base (thymine or cytosine) on the complementary nucleic acid strand.[1][4] This

reaction is remarkably fast, with complete cross-linking to thymine occurring in as little as one
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second.[2][5] The cross-linking is also selective for pyrimidines, with purine bases being

unreactive.[3][5]

One of the key advantages of CNVK is the reversibility of the cross-link. The covalent bond can

be cleaved by irradiation with UV light at a different wavelength, typically 312 nm, restoring the

original nucleic acid structures within minutes.[1][3] This reversibility is crucial for downstream

applications that require the release of the captured target.
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Caption: Mechanism of CNVK-mediated photo-cross-linking and reversal.

Quantitative Data on CNVK Photo-Cross-Linking
The efficiency and conditions for CNVK-mediated photo-cross-linking have been quantitatively

characterized in various studies. A summary of this data is presented below for easy

comparison.
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Parameter Value Target Base Reference

Cross-linking

Wavelength
365-366 nm Pyrimidines [1][2][3]

Reversal Wavelength 312 nm - [1][3][5]

Time for 100% Cross-

linking
1 second Thymine [2][5][6]

Time for Quantitative

Cross-linking
25 seconds Cytosine [2][5][6]

Time for Complete

Reversal
3 minutes - [3][5]

Increase in Duplex

Melting Temp.
~30 °C - [3][6]

Irradiation for

Antisense Effect in

HeLa Cells

10 seconds mRNA [1]

Irradiation for cDNA

Display

30 seconds - 4

minutes
mRNA [6]

Experimental Protocols
Synthesis and Purification of CNVK-Modified
Oligonucleotides
CNVK is incorporated into oligonucleotides during solid-phase synthesis using a CNVK

phosphoramidite.[1]

Materials:

CNVK Phosphoramidite (e.g., from Glen Research)[6]

Standard or UltraMILD DNA/RNA synthesis reagents[1]

Automated DNA/RNA synthesizer
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Deprotection solutions (Ammonium Hydroxide or 0.05M Potassium Carbonate in Methanol)

[1][6]

HPLC system for purification

Protocol:

Synthesis: Perform standard automated solid-phase oligonucleotide synthesis. For the

coupling of CNVK phosphoramidite, regular coupling times are sufficient. The use of

UltraMILD monomers is recommended to ensure the integrity of the CNVK modification.[1]

Deprotection:

With UltraMILD reagents: Use 0.05M Potassium Carbonate in Methanol for 4 hours at

room temperature or 30% Ammonium Hydroxide for 2 hours at room temperature.[1]

With standard reagents: Use Ammonium Hydroxide at room temperature for 24-36 hours.

[6]

Purification: Purify the deprotected oligonucleotide by reverse-phase HPLC to ensure high

purity.[3]

Storage: Store the purified, lyophilized CNVK-modified oligonucleotide at -20°C to -70°C.[3]
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Caption: Workflow for the synthesis of CNVK-modified oligonucleotides.

In Vitro Photo-Cross-Linking of Nucleic Acids
This protocol describes a general procedure for cross-linking a CNVK-modified oligonucleotide

to its target DNA or RNA in solution.

Materials:
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Purified CNVK-modified oligonucleotide

Target DNA or RNA

Hybridization buffer (e.g., PBS or SSC buffer)

UV lamp with 365 nm output

UV lamp with 312 nm output (for reversal)

Gel electrophoresis setup for analysis

Protocol:

Hybridization: Mix the CNVK-modified oligonucleotide and the target nucleic acid in

hybridization buffer at a desired molar ratio. Heat the mixture to 95°C for 2-5 minutes and

then allow it to cool slowly to room temperature to facilitate annealing.

Cross-linking: Place the sample in a suitable container (e.g., a microcentrifuge tube or a

quartz cuvette) and irradiate with a 365 nm UV lamp. The irradiation time will depend on the

target base (as short as 1 second for thymine) and the intensity of the lamp.[2][5]

Analysis: Analyze the cross-linking efficiency by denaturing polyacrylamide gel

electrophoresis (PAGE). The cross-linked product will migrate slower than the individual

strands.

(Optional) Reversal: To reverse the cross-link, irradiate the sample with a 312 nm UV lamp

for approximately 3 minutes.[3][5] Analyze the reversal by PAGE.

Photo-Cross-Linking in Mammalian Cells for Antisense
Regulation
CNVK-modified antisense oligonucleotides can be used to regulate gene expression in a

photo-inducible manner.

Materials:
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CNVK-modified antisense oligonucleotide (phosphorothioate-modified for nuclease

resistance)[1]

Mammalian cells (e.g., HeLa cells expressing a target gene like GFP)[1]

Transfection reagent

Cell culture medium and supplies

UV lamp with 365 nm output

Equipment for downstream analysis (e.g., fluorescence microscopy, qRT-PCR)

Protocol:

Cell Culture and Transfection: Culture the mammalian cells to the desired confluency.

Transfect the cells with the CNVK-modified antisense oligonucleotide using a suitable

transfection reagent according to the manufacturer's protocol.

Incubation: Incubate the cells for a sufficient period to allow for oligonucleotide uptake.

Photo-irradiation: Expose the cells to 365 nm UV light. A short exposure time of 10 seconds

has been shown to be effective for inducing an antisense effect in HeLa cells.[1]

Post-irradiation Incubation: Return the cells to the incubator and continue cultivation for a

period appropriate for observing changes in gene expression (e.g., 24-48 hours).

Analysis: Analyze the effect of the photo-cross-linking on gene expression. This can be done

by measuring the fluorescence intensity of a reporter protein (like GFP) using fluorescence

microscopy or by quantifying the target mRNA levels using qRT-PCR.[1]
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Caption: Workflow for photo-inducible antisense regulation using CNVK.

Applications in Research and Drug Development
Probing Nucleic Acid Structure and Interactions
The ability of CNVK to form rapid and specific cross-links makes it an excellent tool for studying

the structure of nucleic acids and their interactions with other molecules. The reversible nature
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of the cross-link allows for the capture and subsequent release of interacting partners.

Spatiotemporal Control of Gene Expression
As demonstrated with antisense oligonucleotides, CNVK provides a means to control gene

expression with high temporal and spatial precision. By directing light to specific cells or

tissues, gene silencing can be activated on demand.

Enhancing Fluorescence In Situ Hybridization (FISH)
CNVK-modified probes can significantly improve the stability and signal intensity in FISH

experiments.[1] By cross-linking the probe to the target RNA, the association becomes

covalent, allowing for more stringent washing conditions and reducing background noise. This

is particularly beneficial for detecting low-abundance RNA targets.[1]

Drug Discovery: In Vitro Selection and Protein-
Interaction Analysis
CNVK has been successfully integrated into puromycin-linker constructs for cDNA display, a

powerful in vitro selection technology for identifying novel peptides and proteins that bind to a

specific target.[6] The rapid and efficient cross-linking of the CNVK-puromycin linker to the

mRNA stabilizes the mRNA-protein fusion, which is crucial for the selection process. This

application is highly relevant for the discovery of new therapeutic peptides and antibodies.
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Caption: Workflow for in vitro selection using CNVK-cDNA display.
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Studying Protein-Nucleic Acid Interactions and
Signaling Pathways
While direct evidence of CNVK being used to dissect a specific signaling pathway like NF-κB is

still emerging, its potential in this area is significant. By designing CNVK-modified nucleic acid

probes that mimic regulatory elements (e.g., promoter or enhancer regions), researchers can

capture and identify transcription factors and other proteins that bind to these elements in a

stimulus-dependent manner. This "capture-and-identify" strategy, followed by mass

spectrometry, can help to map the protein-nucleic acid interactome within a signaling cascade.

For instance, a biotinylated CNVK-probe targeting a specific mRNA involved in a signaling

pathway could be introduced into cells. After stimulating the pathway and performing the photo-

cross-linking, the cross-linked complexes can be pulled down using streptavidin beads. The

captured proteins can then be identified by mass spectrometry, revealing the proteins that

interact with the target mRNA under specific cellular conditions.

Conclusion
CNVK represents a significant advancement in the field of photo-cross-linking chemistry. Its

ultrafast kinetics, high efficiency, pyrimidine selectivity, and reversibility make it a versatile tool

for a wide range of applications in molecular biology and drug discovery. For researchers and

drug development professionals, CNVK offers new possibilities for studying nucleic acid

interactions, controlling gene expression with high precision, and discovering novel therapeutic

molecules. As the adoption of this technology grows, we can expect to see even more

innovative applications emerge, particularly in the elucidation of complex biological pathways

and the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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